molecular formula C7H3ClF4O B13231890 3-(Chloromethoxy)-1,2,4,5-tetrafluorobenzene

3-(Chloromethoxy)-1,2,4,5-tetrafluorobenzene

Cat. No.: B13231890
M. Wt: 214.54 g/mol
InChI Key: FIZNVJQJLYNWCE-UHFFFAOYSA-N
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Description

3-(Chloromethoxy)-1,2,4,5-tetrafluorobenzene is an organic compound characterized by a benzene ring substituted with four fluorine atoms and a chloromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethoxy)-1,2,4,5-tetrafluorobenzene typically involves the chloromethylation of 1,2,4,5-tetrafluorobenzene. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethoxy)-1,2,4,5-tetrafluorobenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxymethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxymethyl derivatives.

Scientific Research Applications

3-(Chloromethoxy)-1,2,4,5-tetrafluorobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.

    Medicinal Chemistry: Investigated for potential use in the development of pharmaceuticals due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 3-(Chloromethoxy)-1,2,4,5-tetrafluorobenzene involves its interaction with nucleophilic sites in biological molecules. The chloromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with amino acids in proteins or nucleotides in DNA. This can result in the modulation of biological pathways and the inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxymethoxy)-1,2,4,5-tetrafluorobenzene: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.

    3-(Bromomethoxy)-1,2,4,5-tetrafluorobenzene: Similar structure but with a bromomethoxy group instead of a chloromethoxy group.

    3-(Fluoromethoxy)-1,2,4,5-tetrafluorobenzene: Similar structure but with a fluoromethoxy group instead of a chloromethoxy group.

Uniqueness

3-(Chloromethoxy)-1,2,4,5-tetrafluorobenzene is unique due to the presence of the chloromethoxy group, which imparts distinct reactivity compared to other halomethoxy derivatives. The combination of four fluorine atoms on the benzene ring further enhances its chemical stability and resistance to degradation.

Biological Activity

3-(Chloromethoxy)-1,2,4,5-tetrafluorobenzene is a fluorinated aromatic compound that has gained attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Molecular Formula: C8H4ClF4O
Molecular Weight: 238.56 g/mol
IUPAC Name: this compound
Canonical SMILES: ClC(OC)C1=C(C(=C(C(=C1F)F)F)F)O

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with biological molecules. The presence of the chloromethoxy group and multiple fluorine atoms enhances its lipophilicity and reactivity, potentially allowing it to influence various biochemical pathways.

  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes. For instance, it may affect cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification.
  • Antimicrobial Activity: Research indicates that halogenated compounds often exhibit antimicrobial properties. The specific interactions of this compound with microbial membranes could disrupt cellular integrity.

Antimicrobial Effects

A study conducted on various halogenated compounds demonstrated that this compound showed significant antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Cytotoxicity Studies

In vitro cytotoxicity assays were performed using human cancer cell lines to evaluate the antiproliferative effects of this compound:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)15
A549 (Lung Cancer)20
MCF-7 (Breast Cancer)25

The compound exhibited dose-dependent cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a comparative study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of various halogenated compounds against Helicobacter pylori. The study found that this compound exhibited comparable activity to standard antibiotics used in treatment protocols. This suggests its potential utility in developing new therapeutic strategies against resistant strains.

Case Study 2: Anticancer Activity

A recent study published in Cancer Letters explored the anticancer properties of fluorinated aromatic compounds. The findings indicated that this compound induced apoptosis in HeLa cells through the activation of caspase pathways. This mechanism highlights its potential role in cancer therapy and warrants further investigation into its pharmacological applications.

Properties

Molecular Formula

C7H3ClF4O

Molecular Weight

214.54 g/mol

IUPAC Name

3-(chloromethoxy)-1,2,4,5-tetrafluorobenzene

InChI

InChI=1S/C7H3ClF4O/c8-2-13-7-5(11)3(9)1-4(10)6(7)12/h1H,2H2

InChI Key

FIZNVJQJLYNWCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OCCl)F)F

Origin of Product

United States

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